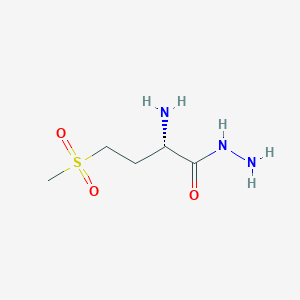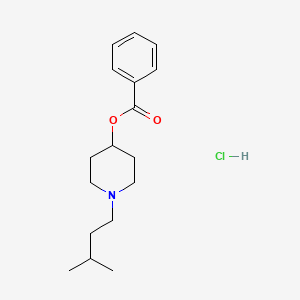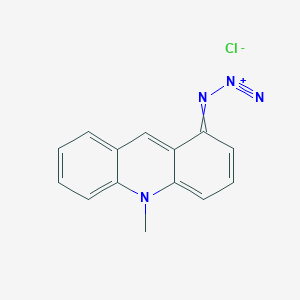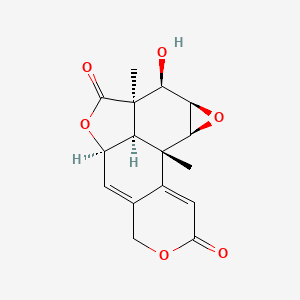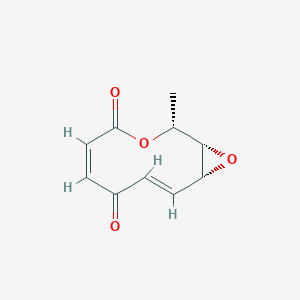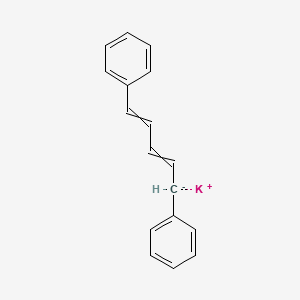![molecular formula C22H44NO4P B14441573 Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate CAS No. 79391-52-9](/img/structure/B14441573.png)
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate is an organophosphorus compound known for its unique chemical structure and properties. This compound is utilized in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate typically involves the reaction of 2-ethylhexanol with a phosphonic acid derivative under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the phosphonate group.
Substitution: Nucleophilic substitution reactions can occur, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles like amines or alcohols; reactions are often carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit or activate specific enzymes. Additionally, the compound can interact with cell membranes, altering their properties and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phosphite
- Bis(2-ethylhexyl) phthalate
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate is unique due to its specific structural features, which confer distinct reactivity and stability. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
79391-52-9 |
|---|---|
Formule moléculaire |
C22H44NO4P |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
2-[bis(2-ethylhexoxy)phosphoryl]-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C22H44NO4P/c1-5-9-13-20(7-3)17-26-28(25,19-22(24)23-15-11-12-16-23)27-18-21(8-4)14-10-6-2/h20-21H,5-19H2,1-4H3 |
Clé InChI |
OUUYWXBXGWHCDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COP(=O)(CC(=O)N1CCCC1)OCC(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


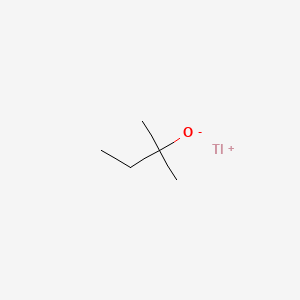
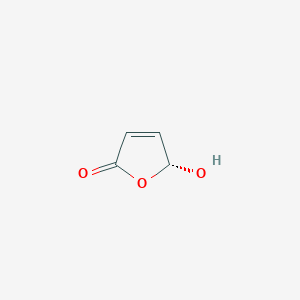
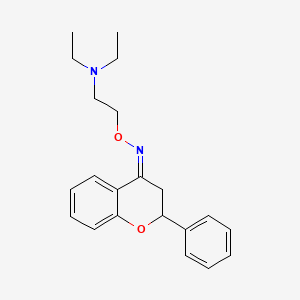

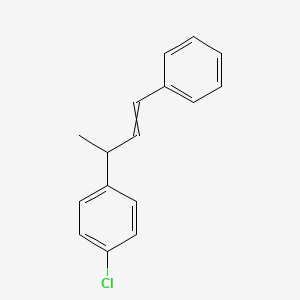
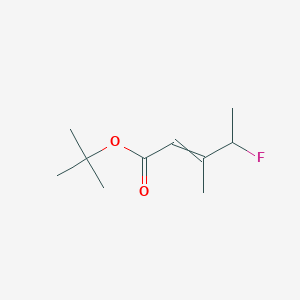
![14,15-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14441510.png)
